4-ethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide
Description
Properties
IUPAC Name |
4-ethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-3-27-17-12-10-16(11-13-17)21(25)23(15-22-14-6-9-20(22)24)18-7-4-5-8-19(18)26-2/h4-5,7-8,10-13H,3,6,9,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWIHFCJMSROZGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N(CN2CCCC2=O)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-ethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₉H₂₂N₂O₅S
- Molecular Weight : 378.45 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, potentially inhibiting certain enzymes or receptors. The presence of the pyrrolidinone moiety suggests that it may influence various biochemical pathways, particularly those related to metabolic processes and signaling pathways.
Antidiabetic Potential
Research indicates that derivatives similar to this compound exhibit significant inhibition of protein tyrosine phosphatase 1B (PTP1B), a key regulator in insulin signaling pathways. For instance, a related compound demonstrated an IC₅₀ value of 0.07 μM against PTP1B, indicating strong inhibitory activity and potential for enhancing insulin-stimulated glucose uptake without significant cytotoxicity .
Anticancer Activity
The compound has also been explored for its anticancer properties. Studies have shown that certain analogs can induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and proliferation. The precise mechanisms often involve the activation of pro-apoptotic factors or inhibition of anti-apoptotic proteins.
Anti-inflammatory Effects
In addition to its antidiabetic and anticancer activities, the compound has been investigated for its anti-inflammatory properties. It may exert these effects by inhibiting pro-inflammatory cytokines or enzymes involved in inflammatory responses, thereby reducing tissue damage and promoting healing.
Case Studies and Research Findings
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity:
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. The introduction of the pyrrolidine moiety has been linked to enhanced interaction with biological targets involved in cancer proliferation pathways. For instance, derivatives of benzamide structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth . -
Neurological Disorders:
The compound's structural similarity to known neuroprotective agents suggests potential applications in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Research indicates that benzamide derivatives can modulate neurotransmitter systems, thereby offering neuroprotective effects . -
Analgesic Properties:
Initial pharmacological evaluations suggest that this compound may possess analgesic properties. Compounds in the same class have been reported to interact with pain pathways, providing relief from chronic pain conditions .
Case Studies
Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated a series of benzamide derivatives for their anticancer activity. The results demonstrated that certain modifications to the benzamide structure, including the introduction of ethoxy and methoxy groups, significantly enhanced cytotoxicity against breast cancer cell lines (MCF-7) compared to standard treatments .
Study 2: Neuroprotective Effects
In a neuropharmacology study focusing on neurodegenerative diseases, researchers tested various benzamide derivatives for their ability to protect neuronal cells from oxidative stress. The results indicated that compounds similar to 4-ethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide exhibited significant protective effects, reducing cell death rates by up to 40% under stress conditions .
Comparison with Similar Compounds
Table 1: Substituent Effects on Benzamide Derivatives
Key Observations:
Table 3: Activity Data for Benzamide Derivatives
Key Observations:
- Nitro or halogen substituents (e.g., in ) are often associated with enhanced electrophilic reactivity, which could translate to stronger target binding.
Preparation Methods
Synthesis of 4-Ethoxybenzoic Acid
The ethoxy-substituted benzoic acid precursor is typically synthesized via O-alkylation of 4-hydroxybenzoic acid. In a method adapted from CN102675143A, ethyl sulfate serves as the alkylating agent under basic conditions:
- Reaction Conditions : 4-Hydroxybenzoic acid reacts with ethyl sulfate in a 1:0.76–0.82 molar ratio using sodium hydroxide (10% w/v) as the base. The reaction proceeds at 40–80°C for 1–6 hours, achieving yields of 85–90%.
- Purification : The crude product is washed with pure water to neutrality, followed by vacuum drying at 65–75°C.
Conversion to 4-Ethoxybenzoyl Chloride
4-Ethoxybenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂), a method widely employed in benzamide synthesis:
Synthesis of N-(2-Methoxyphenyl)-N-[(2-Oxopyrrolidin-1-yl)Methyl]Amine
The secondary amine component is synthesized via a Mannich-type reaction:
- Reagents : 2-Methoxyaniline reacts with pyrrolidin-2-one and paraformaldehyde in ethanol under reflux.
- Conditions : The reaction is catalyzed by hydrochloric acid (HCl) at 80°C for 12 hours, yielding the secondary amine in 70–75% purity.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product.
Amidation Reaction
The final step involves coupling 4-ethoxybenzoyl chloride with the secondary amine:
- Procedure : The amine is dissolved in tetrahydrofuran (THF) and added dropwise to the acid chloride at 0–5°C. Triethylamine (TEA) is used to scavenge HCl.
- Optimization : Reaction at 25°C for 6 hours yields 80–85% of the target compound.
- Workup : The product is filtered, washed with 5% NaHCO₃, and recrystallized from ethanol.
Analytical Validation and Characterization
Spectroscopic Confirmation
- ¹H NMR : Peaks at δ 1.42 (t, 3H, -OCH₂CH₃), δ 3.85 (s, 3H, -OCH₃), and δ 4.02 (q, 2H, -OCH₂CH₃) confirm the ethoxy and methoxy groups. The pyrrolidinone ring protons appear at δ 2.05–2.35 (m, 4H) and δ 3.45–3.65 (m, 2H).
- ¹³C NMR : Signals at δ 166.7 (C=O, benzamide), δ 159.2 (C-O, ethoxy), and δ 174.5 (C=O, pyrrolidinone) validate the structure.
- Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 424.6 [M+H]⁺, consistent with the molecular formula C₂₂H₂₅N₂O₄.
Purity Assessment
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water) confirms ≥98% purity with a retention time of 12.3 minutes.
- Melting Point : The compound exhibits a sharp melting point at 206–210°C, indicating high crystallinity.
Comparative Analysis of Synthetic Methods
Challenges and Optimization Strategies
Side Reactions in Amidation
Competitive hydrolysis of the acid chloride is mitigated by maintaining anhydrous conditions and using TEA as an HCl scavenger. Excess amine (1.2 eq.) improves conversion rates.
Purification of the Secondary Amine
The Mannich reaction often yields byproducts such as unreacted 2-methoxyaniline. Gradient elution (hexane to ethyl acetate) during column chromatography enhances separation.
Solubility Issues
The target compound’s low water solubility complicates biological testing. Co-solvents like dimethyl sulfoxide (DMSO) or polyethylene glycol (PEG) are recommended for in vitro assays.
Scalability and Industrial Feasibility
Pilot-Scale Production
Environmental Considerations
Waste streams containing SOCl₂ require neutralization with sodium bicarbonate before disposal. Ethylene dichloride is recycled via distillation, reducing environmental impact.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-ethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide, and how do reaction conditions impact yield and purity?
- Methodological Answer : Multi-step synthesis typically involves coupling ethoxy-substituted benzoyl chloride with intermediates bearing methoxyphenyl and pyrrolidinone groups. For example, a pyrazolyl-pyridinyl intermediate can be synthesized first and then reacted under basic conditions . Optimization of solvent systems (e.g., acetonitrile or DCM), temperature, and catalysts (e.g., Pd-based catalysts for coupling reactions) is critical. Yield and purity are assessed via HPLC and NMR .
Q. Which analytical techniques are most reliable for characterizing this compound’s structure and confirming its identity?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1680 cm⁻¹ for the pyrrolidinone moiety). ¹H/¹³C NMR resolves substitution patterns (e.g., ethoxy protons at δ 1.3–1.5 ppm and aromatic protons in the 2-methoxyphenyl group at δ 6.8–7.2 ppm) . X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation, as demonstrated for related benzamide derivatives .
Q. What in vitro assays are suitable for preliminary biological screening of this compound?
- Methodological Answer : Standard assays include:
- Enzyme inhibition : Fluorescence-based or colorimetric assays (e.g., kinase or protease inhibition using purified enzymes).
- Antimicrobial activity : Broth microdilution to determine MIC values against bacterial/fungal strains .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess IC₅₀ values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve the bioactivity of this compound?
- Methodological Answer :
- Modification strategies : Introduce substituents at the ethoxy or pyrrolidinone groups to alter steric/electronic effects. For example, replacing ethoxy with bulkier alkoxy groups may enhance target binding .
- Data analysis : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like kinases or GPCRs. Validate via site-directed mutagenesis or competitive binding assays .
Q. What experimental approaches resolve contradictions in reported biological activity data (e.g., divergent IC₅₀ values across studies)?
- Methodological Answer :
- Meta-analysis : Compare assay conditions (e.g., cell line variability, serum content in media) across studies.
- Standardization : Replicate assays under controlled conditions (e.g., fixed ATP concentrations in kinase assays) .
- Orthogonal validation : Confirm activity via alternative methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
Q. How can computational methods guide the optimization of pharmacokinetic properties (e.g., solubility, metabolic stability)?
- Methodological Answer :
- ADME prediction : Tools like SwissADME predict logP, aqueous solubility, and CYP450 metabolism. For instance, the pyrrolidinone group may reduce metabolic clearance by blocking oxidation sites .
- Solubility enhancement : Co-solvent systems (e.g., PEG-400/water) or formulation as cyclodextrin complexes can be tested experimentally .
Key Considerations for Researchers
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
